Heptadecanal
Overview
Description
. It is a saturated fatty aldehyde, characterized by a chain of seventeen carbon atoms with an aldehyde group at one end. This compound is typically found in various natural sources, including certain plants and animals .
Mechanism of Action
Heptadecanal: A Comprehensive Overview of Its Mechanism of Action
This compound, also known as n-heptadecanal, is a long-chain fatty aldehyde . It is a naturally occurring compound found in various biological sources and plays a significant role in several biochemical pathways. This article provides a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound has been identified as a ligand for members of the mouse odorant receptor subfamily OR37 . These receptors are structurally unique and are highly conserved across mammalian species . The interaction of this compound with these receptors plays a crucial role in olfaction, contributing to the survival and behavior of the species .
Mode of Action
The interaction of this compound with its target receptors, specifically the OR37B receptor, results in the activation of these receptors . This activation is believed to trigger a cascade of intracellular events that contribute to the olfactory response . .
Biochemical Pathways
This compound is involved in the olfactory subsystem, contributing to the complex task of odor detection and recognition . It is produced in the anal glands of certain animals and is deposited with feces into the environment . When detected by the OR37B receptor, it triggers an olfactory response, influencing behaviors such as food source identification and predator avoidance .
Result of Action
The primary result of this compound’s action is the activation of the OR37B receptor, leading to an olfactory response . This response plays a crucial role in various behaviors, contributing to the survival and behavior of the species .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound in the anal glands and its deposition with feces into the environment suggest that its action is influenced by factors such as the diet and health of the animal, as well as environmental conditions .
Biochemical Analysis
Biochemical Properties
Heptadecanal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It plays a significant role in the biosynthesis of this compound in the liver
Molecular Mechanism
It is known to be involved in the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids
Metabolic Pathways
This compound is involved in the metabolic pathways related to the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanal can be synthesized through the oxidation of 1-heptadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or high-valent metal oxides . The reaction typically occurs under mild conditions, ensuring the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes followed by hydrogenation. This method involves the addition of a formyl group to the alkene, followed by reduction to yield the aldehyde .
Chemical Reactions Analysis
Types of Reactions: Heptadecanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
Heptadecanal has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexadecanal (C₁₆H₃₂O): A fatty aldehyde with sixteen carbon atoms.
Octadecanal (C₁₈H₃₆O): A fatty aldehyde with eighteen carbon atoms.
Heptadecanal’s unique chain length and functional properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
heptadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDVAYKYBWPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212080 | |
Record name | Heptadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Heptadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
629-90-3 | |
Record name | Heptadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTADECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74T693129Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Heptadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
36 °C | |
Record name | Heptadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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